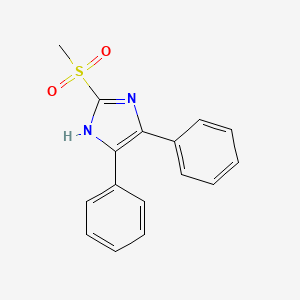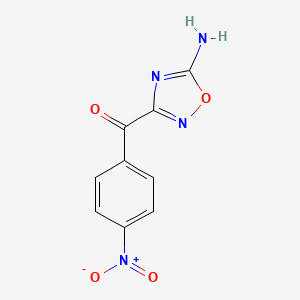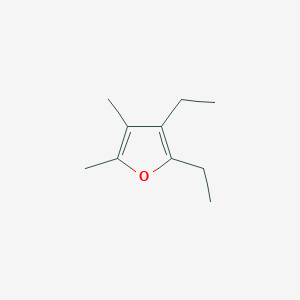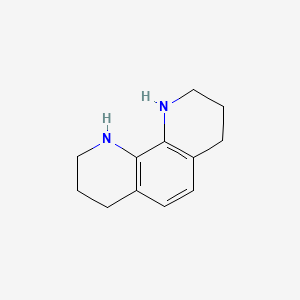
2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of 2,2-diphenylethene with a sulfonamide derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the phenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which 2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
2,2-Diphenyl-N-ethylacetamide: Similar in structure but with an acetamide group instead of a sulfonamide group.
2,2-Diphenyl-N-methylcarbamoyl ethene-1-sulfonamide: Similar but with a methyl group instead of a propyl group.
Uniqueness
2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
56752-94-4 |
|---|---|
分子式 |
C18H20N2O3S |
分子量 |
344.4 g/mol |
IUPAC名 |
1-(2,2-diphenylethenylsulfonyl)-3-propylurea |
InChI |
InChI=1S/C18H20N2O3S/c1-2-13-19-18(21)20-24(22,23)14-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3,(H2,19,20,21) |
InChIキー |
BXZJRULKPWPNJK-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NS(=O)(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)

![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)










